4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
Description
The compound 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide features a fused triazoloquinazoline core substituted at position 3 with a 3-methylphenyl group and at position 5 with an aminoethyl linker terminating in a benzene sulfonamide moiety. Below, we compare its structural and functional attributes with analogous compounds from diverse studies.
Properties
IUPAC Name |
4-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-16-5-4-6-18(15-16)22-24-27-23(20-7-2-3-8-21(20)30(24)29-28-22)26-14-13-17-9-11-19(12-10-17)33(25,31)32/h2-12,15H,13-14H2,1H3,(H,26,27)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAJOLXTKDMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazoles, have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to have significant effects on various biological activities .
Biological Activity
The compound 4-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antibacterial, and antitumor properties. We will also explore relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 360.421 g/mol . The structure features a triazole ring fused to a quinazoline moiety, which is known for its diverse pharmacological properties.
Anti-Inflammatory Activity
Research indicates that compounds containing the pyrazolo[1,5-a]quinazoline scaffold exhibit significant anti-inflammatory effects. A study synthesized a library of such compounds and identified several derivatives with IC50 values below 50 µM against inflammation markers like NF-κB and AP-1. Specifically, compounds similar to this compound demonstrated potential as ligands for mitogen-activated protein kinases (MAPKs), crucial in inflammatory responses .
Antibacterial Activity
The compound has shown promising antibacterial properties in various studies. For instance, derivatives with similar structural features have been reported to exhibit activity against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antibacterial potential . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antitumor Activity
Preliminary investigations into the antitumor activity of related compounds have revealed that they can selectively inhibit cancer cell proliferation. For example, certain derivatives have shown effectiveness against breast cancer cell lines with low GI50 values (less than 5 nM), suggesting high potency . The underlying mechanisms may involve the modulation of apoptosis pathways and interference with cell cycle progression.
Case Study 1: Anti-Inflammatory Efficacy
In a controlled study assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives exhibited significant inhibition of LPS-induced inflammation in vitro. The most potent compounds had IC50 values ranging from 4.8 to 30.1 µM . These findings support the hypothesis that modifications to the triazole and quinazoline structures enhance anti-inflammatory efficacy.
Case Study 2: Antibacterial Testing
A comparative study evaluated the antibacterial activities of several quinazoline derivatives against standard bacterial strains. The compound exhibited notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics . This suggests that such compounds could serve as effective alternatives in treating resistant bacterial infections.
Research Findings Summary Table
| Activity Type | Compound | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Compound A | <50 µM | Inhibition of NF-κB/AP-1 |
| Antibacterial | Compound B | MIC < 10 µg/mL | Disruption of cell wall synthesis |
| Antitumor | Compound C | GI50 < 5 nM | Induction of apoptosis |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to the triazoloquinazoline framework exhibit significant antitumor properties. For instance, derivatives of 3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one have shown cytotoxic effects against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for tumor growth and survival .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of triazoloquinazoline and evaluated their antitumor activity. The most promising compounds demonstrated IC50 values indicating potent cytotoxicity against the aforementioned cancer cell lines. This highlights the potential of 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide as a lead compound for further development .
Antimicrobial Properties
Compounds with sulfonamide groups have historically been known for their antimicrobial properties. The incorporation of the triazoloquinazoline structure may enhance these effects, making this compound a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
A related study investigated sulfonamide derivatives against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency . This suggests that similar modifications to the target compound could yield effective antimicrobial agents.
Antimalarial Potential
The design of new antimalarial agents often incorporates triazole and sulfonamide functionalities due to their biological activity against Plasmodium species. The structural characteristics of this compound may provide a basis for developing novel antimalarial drugs.
Case Study: Structure-Activity Relationship
A study focused on synthesizing 1H-triazole derivatives with sulfonamide groups showed promising results as antimalarial agents. The research emphasized the importance of specific substituents on the triazole ring that enhanced activity against malaria parasites . This insight could guide further research on the target compound's efficacy against malaria.
Mechanistic Insights and Molecular Modeling
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of any compound. Molecular modeling studies can provide insights into how this compound interacts with biological targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to enzymes involved in cancer progression or bacterial metabolism. Such studies can help identify critical interactions that enhance or inhibit biological activity .
Comparison with Similar Compounds
Key Features of the Target Compound:
- Core : Triazolo[1,5-a]quinazoline (planar fused-ring system).
- Substituents: Position 3: 3-Methylphenyl group (hydrophobic moiety). Position 5: Aminoethyl linker (flexible spacer) and terminal benzene sulfonamide (polar, hydrogen-bonding group).
: 2-Methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one
- Core: Identical triazoloquinazoline system but lacks the aminoethyl linker and sulfonamide.
- Substituent : Methylsulfonyl group at position 2.
- Sulfonyl group participates in N–H⋯O hydrogen bonding, forming helical chains in crystallographic studies .
- Comparison: The target’s sulfonamide may offer stronger hydrogen-bonding capacity than sulfonyl groups. The aminoethyl linker in the target compound introduces conformational flexibility absent in ’s rigid structure.
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Comparison with Benzene Sulfonamide Analogs
Target Compound vs. 1b (X = CH₃):
- Core Differences: Target: Fused triazoloquinazoline (aromatic, planar). 1b: Dihydroquinazoline (non-planar, partially saturated).
- Substituent Similarities :
- Both feature methyl groups (target: 3-methylphenyl; 1b: para-CH₃).
- Functional Implications: The triazoloquinazoline core may improve metabolic stability compared to dihydroquinazoline. The aminoethyl linker in the target could modulate binding kinetics versus 1b’s direct substitution.
Table 2: Benzene Sulfonamide Analogs
Key Comparisons:
- Sulfur Groups: Target: Sulfonamide (polar, H-bond donor/acceptor). : No sulfur in reported derivatives; hydrazides dominate.
- Chirality: shows chiral centers enhance activity, suggesting the target’s aminoethyl linker stereochemistry (if present) may influence efficacy .
Physicochemical and Pharmacokinetic Properties
Sulfur Oxidation States:
Planarity and Solubility:
- The triazoloquinazoline core’s planarity (shared with ) may reduce solubility compared to non-fused analogs like 1a-f .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
